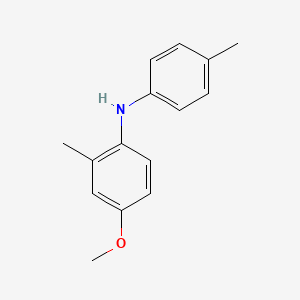
1-Methoxyborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyborinane is an organoboron compound characterized by the presence of a boron atom bonded to a methoxy group and a cyclic structure
Vorbereitungsmethoden
The synthesis of 1-Methoxyborinane typically involves the reaction of boron trihalides with methanol under controlled conditions. One common method includes the use of boron trichloride (BCl₃) and methanol (CH₃OH) in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
BCl3+CH3OH→B(OCH3)Cl2+HCl
Further purification and cyclization steps are required to obtain the final this compound product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form boronic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to yield borane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include mild temperatures and inert atmospheres to prevent decomposition. Major products formed from these reactions include boronic acids, borane derivatives, and substituted borinanes.
Wissenschaftliche Forschungsanwendungen
1-Methoxyborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and optoelectronic devices.
Wirkmechanismus
The mechanism by which 1-Methoxyborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom’s empty p-orbital allows it to act as a Lewis acid, facilitating the formation of complexes with Lewis bases. This interaction is crucial in catalysis and other chemical processes where this compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methoxyborinane can be compared with other organoboron compounds such as:
Boronic Acids: These compounds have a similar boron-oxygen bond but differ in their reactivity and applications.
Boranes: These are simpler boron-hydrogen compounds that are more reactive and less stable than this compound.
Boronic Esters: These compounds are used in similar cross-coupling reactions but have different stability and reactivity profiles.
The uniqueness of this compound lies in its cyclic structure and the presence of the methoxy group, which imparts distinct reactivity and stability compared to other organoboron compounds.
Eigenschaften
CAS-Nummer |
38050-70-3 |
|---|---|
Molekularformel |
C6H13BO |
Molekulargewicht |
111.98 g/mol |
IUPAC-Name |
1-methoxyborinane |
InChI |
InChI=1S/C6H13BO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
IQVQMFIYHOTZIT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


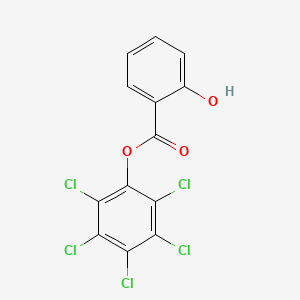

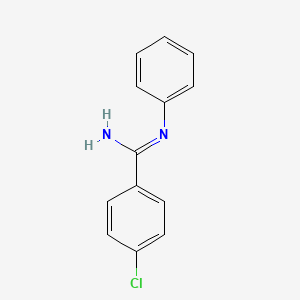
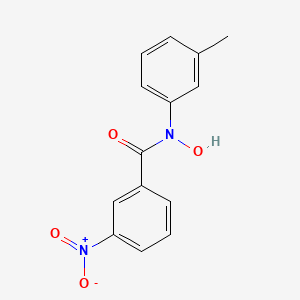
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)

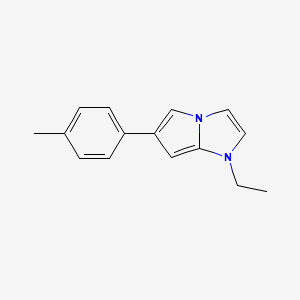
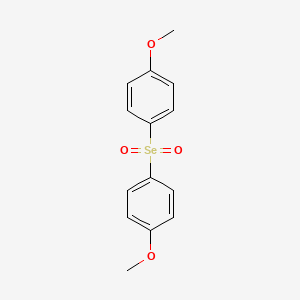
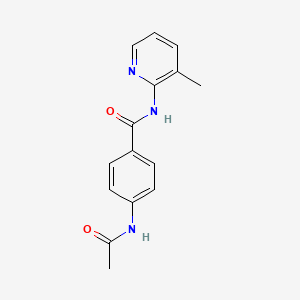

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
